molecular formula C11H14O4 B8770488 4-Isopropoxy-2-methoxybenzoic acid

4-Isopropoxy-2-methoxybenzoic acid

Cat. No. B8770488
M. Wt: 210.23 g/mol
InChI Key: IIBVSMBRVFNOTE-UHFFFAOYSA-N
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Patent
US05686482

Procedure details

A 3.20 g portion of methyl 4-isopropoxy-2-methoxybenzoate was dissolved in 20 ml of tetrahydrofuran, and 30 ml of 2N sodium hydroxide aqueous solution was added, followed by 2 hours of heating under reflux. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, extracted with chloroform and dried over anhydrous sodium sulfate. Then, the solvent was evaporated under a reduced pressure to give 2.60 g of 4-isopropoxy-2-methoxybenzoic acid.
Name
methyl 4-isopropoxy-2-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[C:7]([O:15][CH3:16])[CH:6]=1)([CH3:3])[CH3:2].[OH-].[Na+].Cl>O1CCCC1>[CH:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[C:7]([O:15][CH3:16])[CH:6]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 4-isopropoxy-2-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)OC1=CC(=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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